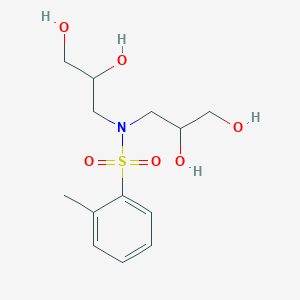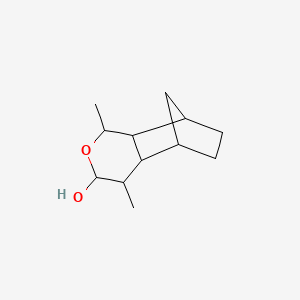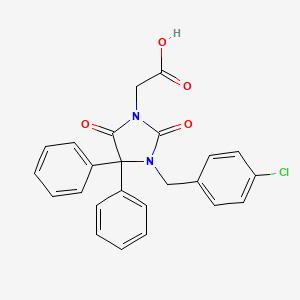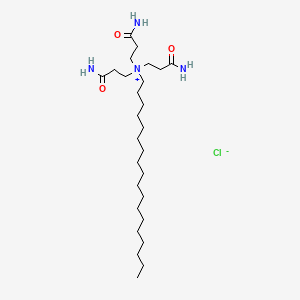
N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride is a quaternary ammonium compound with a molecular formula of C27H55N4O3Cl. This compound is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride typically involves the reaction of octadecan-1-amine with 3-amino-3-oxopropyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of personal care products, detergents, and disinfectants.
Wirkmechanismus
The mechanism of action of N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, altering their structure and function. These actions contribute to its antimicrobial and surfactant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Tris(3-amino-3-oxopropyl)hexadecan-1-aminium chloride
- N,N,N-Tris(3-amino-3-oxopropyl)dodecan-1-aminium chloride
- N,N,N-Tris(3-amino-3-oxopropyl)tetra-decan-1-aminium chloride
Uniqueness
N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to similar compounds with shorter alkyl chains .
Eigenschaften
CAS-Nummer |
137992-58-6 |
|---|---|
Molekularformel |
C27H55ClN4O3 |
Molekulargewicht |
519.2 g/mol |
IUPAC-Name |
tris(3-amino-3-oxopropyl)-octadecylazanium;chloride |
InChI |
InChI=1S/C27H54N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-31(22-18-25(28)32,23-19-26(29)33)24-20-27(30)34;/h2-24H2,1H3,(H5-,28,29,30,32,33,34);1H |
InChI-Schlüssel |
ZGUGNOJGHNEEDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCC(=O)N)(CCC(=O)N)CCC(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
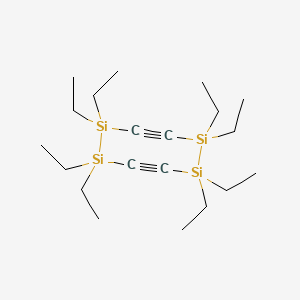
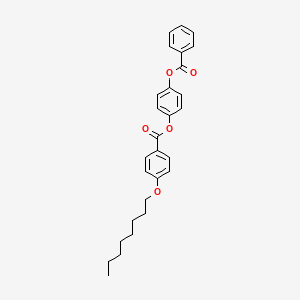
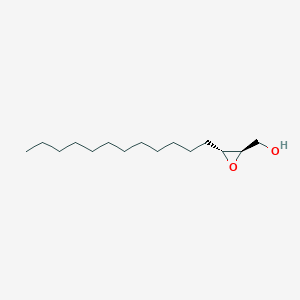
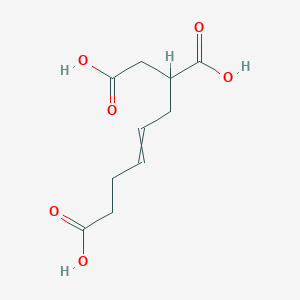
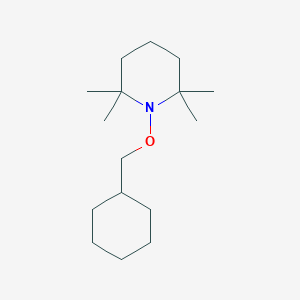
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
